molecular formula C8H11ClN2 B12287688 1-(3-Chlorophenyl)ethane-1,2-diamine CAS No. 69810-95-3

1-(3-Chlorophenyl)ethane-1,2-diamine

Cat. No.: B12287688
CAS No.: 69810-95-3
M. Wt: 170.64 g/mol
InChI Key: WZVIRRGVMXESBR-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)ethane-1,2-diamine is an organic compound with the molecular formula C8H11ClN2 It is a derivative of ethane-1,2-diamine, where one of the hydrogen atoms on the ethane backbone is substituted by a 3-chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(3-Chlorophenyl)ethane-1,2-diamine can be synthesized through several methods. One common method involves the reaction of 3-chlorobenzaldehyde with ethylenediamine in the presence of a reducing agent. The reaction typically proceeds under reflux conditions in a suitable solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of starting materials and minimize the formation of by-products. The use of catalysts and automated control systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chlorophenyl)ethane-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or amides.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Imine or amide derivatives.

    Reduction: Saturated amine derivatives.

    Substitution: Various substituted amines or amides.

Scientific Research Applications

1-(3-Chlorophenyl)ethane-1,2-diamine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Chlorophenyl)ethane-1,2-diamine involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites. This interaction can disrupt the normal function of the enzyme, leading to various biological effects. The exact pathways involved depend on the specific application and target enzyme.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Chlorophenyl)ethane-1,2-diamine
  • 1-(2-Chlorophenyl)ethane-1,2-diamine
  • 1-(3-Bromophenyl)ethane-1,2-diamine

Uniqueness

1-(3-Chlorophenyl)ethane-1,2-diamine is unique due to the position of the chlorine atom on the phenyl ring. This specific substitution pattern can influence the compound’s reactivity and interaction with biological targets. Compared to its isomers, the 3-chloro derivative may exhibit different pharmacological properties and chemical behavior, making it a valuable compound for research and development.

Properties

CAS No.

69810-95-3

Molecular Formula

C8H11ClN2

Molecular Weight

170.64 g/mol

IUPAC Name

1-(3-chlorophenyl)ethane-1,2-diamine

InChI

InChI=1S/C8H11ClN2/c9-7-3-1-2-6(4-7)8(11)5-10/h1-4,8H,5,10-11H2

InChI Key

WZVIRRGVMXESBR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(CN)N

Origin of Product

United States

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